2-(2,5-Dichlorophenyl)morpholine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11Cl2NO |
|---|---|
Molecular Weight |
232.10 g/mol |
IUPAC Name |
2-(2,5-dichlorophenyl)morpholine |
InChI |
InChI=1S/C10H11Cl2NO/c11-7-1-2-9(12)8(5-7)10-6-13-3-4-14-10/h1-2,5,10,13H,3-4,6H2 |
InChI Key |
ZXOZBDUSOZPSRK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 2,5 Dichlorophenyl Morpholine and Its Analogs
Retrosynthetic Analysis of the 2-(2,5-Dichlorophenyl)morpholine Core
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. fiveable.meslideshare.netyoutube.com For the this compound core, the primary disconnections are typically made at the C-N and C-O bonds of the morpholine (B109124) ring.
A logical retrosynthetic strategy involves disconnecting the morpholine ring to reveal two key fragments: a 2-(2,5-dichlorophenyl)oxirane (B3369979) and an appropriate amino alcohol or a protected derivative. This approach simplifies the synthesis to the formation of an epoxide and a subsequent ring-opening and cyclization sequence. Another common disconnection breaks the C2-aryl bond, suggesting a coupling reaction between a pre-formed morpholine ring and a dichlorophenyl derivative. youtube.com Functional group interconversion (FGI) is also a key consideration, where one functional group is transformed into another to facilitate a desired disconnection or subsequent synthetic step. youtube.com
Table 1: Key Retrosynthetic Disconnections for this compound
| Disconnection | Precursor Fragments | Corresponding Forward Reaction |
| C2-N and C6-O bonds | 2-(2,5-Dichlorophenyl)oxirane and an amino alcohol | Epoxide ring-opening and intramolecular cyclization |
| C2-Aryl bond | A suitable morpholine synthon and a 2,5-dichlorophenyl halide | Cross-coupling reaction (e.g., Buchwald-Hartwig) |
| C-O and C-N bonds | A diethanolamine (B148213) derivative and 1-bromo-2,5-dichlorobenzene | Cyclization via dehydration or other ring-closing methods |
Classical Approaches to Morpholine Ring Formation in this compound Synthesis
Classical methods for forming the morpholine ring remain fundamental in the synthesis of 2-substituted morpholines.
Cyclization Reactions for this compound Scaffolds
The construction of the morpholine ring often relies on intramolecular cyclization reactions. A prevalent method involves the dehydration of diethanolamine derivatives. For instance, diethanolamine can be treated with a strong acid like hydrochloric acid and heated to high temperatures to induce cyclization and form the morpholine hydrochloride salt. youtube.com This can then be neutralized to yield the free morpholine.
Another classical approach is the reaction of a β-amino alcohol with a suitable dielectrophile, such as a dihaloethane, leading to the formation of the morpholine ring. researchgate.net The cyclization of N-(α-haloacyl)-α-amino acid salts is another established method for producing morpholine-2,5-diones, which can be further modified. researchgate.net
Diastereoselective and Enantioselective Synthesis of this compound Stereoisomers
Achieving stereocontrol in the synthesis of substituted morpholines is crucial, as different stereoisomers can exhibit distinct biological activities. nih.gov Diastereoselective synthesis of 2,5-disubstituted and 2,6-disubstituted morpholines can be achieved through various strategies. For example, rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols has been shown to produce highly substituted morpholines with excellent diastereoselectivity. rsc.org Similarly, iron(III)-catalyzed diastereoselective synthesis from 1,2-amino ethers and 1,2-hydroxy amines substituted by an allylic alcohol provides access to 2,6- and 3,5-disubstituted morpholines. organic-chemistry.org
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. nih.gov One approach involves the use of chiral starting materials from the "chiral pool." Alternatively, asymmetric catalysis can be employed. For instance, asymmetric hydrogenation of dehydromorpholines using a rhodium complex with a large bite angle bisphosphine ligand has been developed to afford 2-substituted chiral morpholines with high enantioselectivity. nih.govrsc.org Organocatalytic methods, such as the enantioselective chlorocycloetherification of alkenols catalyzed by cinchona alkaloid-derived phthalazine, have also been successful in producing chiral morpholines. rsc.org
Modern Catalytic Methods in this compound Synthesis
Modern catalytic methods have significantly advanced the synthesis of aryl-substituted morpholines, offering milder reaction conditions and greater functional group tolerance.
Transition Metal-Catalyzed Coupling Reactions for Aryl-Morpholine Linkages
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming the C-N bond between the morpholine nitrogen and the aryl ring. researchgate.net The Buchwald-Hartwig amination, which utilizes palladium catalysts, is a widely used method for the N-arylation of morpholine with aryl halides. researchgate.netresearchgate.net Copper-catalyzed N-arylation reactions also provide an effective alternative for this transformation. researchgate.net
More recently, dual nickel/photoredox catalysis has been developed for the decarboxylative cross-coupling of α-oxy morpholine carboxylic acids with (hetero)aryl halides, providing a novel entry to complex morpholines. acs.org Palladium-catalyzed hydroamination is another key strategy for the stereoselective synthesis of 2,5-disubstituted morpholines. rsc.org
Organocatalytic and Biocatalytic Routes to this compound
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a sustainable and powerful approach in asymmetric synthesis. acs.org For morpholine synthesis, organocatalytic methods have been developed for various transformations. For example, quinine (B1679958) squaramide has been used to catalyze an asymmetric desymmetric double aza-Michael addition to produce functionalized fused morpholines with high enantioselectivity. acs.org Organocatalysts have also been employed in the 1,4-addition reaction between aldehydes and nitroolefins to generate substituted morpholines. nih.gov
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative. While specific biocatalytic routes to this compound are not extensively documented, the principles of biocatalysis are being applied to the synthesis of chiral amines and related heterocycles, suggesting potential for future applications in this area.
Green Chemistry Principles Applied to this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves the use of safer solvents, catalytic methods, and strategies that maximize atom economy.
Several general strategies for the greener synthesis of morpholine derivatives have been reported, which can be adapted for this compound. One promising approach is the use of photocatalysis, which can enable the synthesis of 2-aryl morpholines from readily available starting materials using visible light, a photocatalyst, a Lewis acid, and a Brønsted acid. nih.gov This method offers a pathway to diverse substitution patterns and proceeds via a radical cation intermediate. nih.gov
The choice of solvent is another critical aspect of green synthesis. Traditional solvents can be replaced with more environmentally benign alternatives. For instance, N-formylmorpholine has been investigated as a green solvent due to its chemical stability, low toxicity, and compatibility with a wide range of organic compounds. europub.co.ukajgreenchem.com Other greener solvent alternatives include 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, and cyclopentyl methyl ether (CPME), which is more stable and less prone to peroxide formation than tetrahydrofuran (B95107) (THF). sigmaaldrich.com
Catalytic methods, particularly asymmetric hydrogenation, offer an atom-economical route to chiral morpholines. rsc.org Asymmetric hydrogenation of unsaturated morpholine precursors using rhodium catalysts with specific bisphosphine ligands can produce 2-substituted chiral morpholines with high yields and enantioselectivities. rsc.org This approach is highly efficient and minimizes waste, aligning with the core tenets of green chemistry. numberanalytics.comjocpr.comprimescholars.comrsc.org
Furthermore, redox-neutral protocols for morpholine synthesis from 1,2-amino alcohols using reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide have been developed. chemrxiv.orgnih.govchemrxiv.org These methods can reduce the number of synthetic steps and avoid the use of heavy metal-based reducing agents, thereby presenting a safer and more environmentally friendly alternative to traditional methods. chemrxiv.org
Table 1: Application of Green Chemistry Principles to Morpholine Synthesis
| Green Chemistry Principle | Application in Morpholine Synthesis | Potential Advantage for this compound Synthesis | Reference |
|---|---|---|---|
| Use of Catalysis | Photocatalytic diastereoselective annulation for 2-aryl morpholines. Asymmetric hydrogenation of unsaturated morpholines using Rh-catalysts. | Increased efficiency, high stereoselectivity, and reduced waste. | nih.govrsc.org |
| Use of Safer Solvents | Replacement of traditional solvents with N-formylmorpholine, 2-MeTHF, or CPME. | Reduced toxicity and environmental impact of the overall process. | europub.co.ukajgreenchem.comsigmaaldrich.com |
| Atom Economy | Asymmetric hydrogenation and redox-neutral cyclization reactions maximize the incorporation of starting materials into the final product. | Minimization of by-products and waste, leading to a more sustainable process. | rsc.orgnumberanalytics.comjocpr.comprimescholars.comrsc.orgchemrxiv.org |
| Reduction of Derivatives | One or two-step redox-neutral protocols from 1,2-amino alcohols avoid protection/deprotection steps. | Fewer synthetic steps, leading to reduced resource consumption and waste generation. | chemrxiv.orgnih.govchemrxiv.org |
Synthesis of Isotopically Labeled this compound for Mechanistic Probing
The synthesis of isotopically labeled versions of this compound is a valuable tool for investigating reaction mechanisms, metabolic pathways, and the kinetic isotope effect. nih.govprinceton.edux-chemrx.com Common isotopes used for this purpose include deuterium (B1214612) (²H or D) and carbon-13 (¹³C).
The introduction of deuterium into the this compound structure can be achieved through various methods. One approach involves the use of deuterated starting materials. For instance, a deuterated analog of the morpholine ring can be prepared, such as morpholine-d₈, which is commercially available. isotope.com Alternatively, specific positions on the dichlorophenyl ring or the morpholine moiety can be deuterated using selective H-D exchange reactions catalyzed by transition metals or acids/bases. The synthesis of a new deuterium-labeled phytol (B49457) as a tracer in biosynthetic processes showcases a relevant strategy. researchgate.net
For the synthesis of ¹³C-labeled this compound, ¹³C-labeled precursors would be required. For example, a ¹³C-labeled 2,5-dichlorophenyl source or a ¹³C-labeled component for the morpholine ring construction could be employed. The specific position of the ¹³C label would be chosen based on the mechanistic question being addressed. nih.gov For instance, to probe the fate of a particular carbon atom during a reaction, that specific atom would be labeled. The analysis of the mass distribution vectors of the resulting products can then provide detailed insights into reaction pathways. nih.gov
The general strategies for synthesizing isotopically labeled compounds often involve either a "synthetic approach," where a labeled starting material is carried through the synthetic sequence, or an "exchange approach," where the label is introduced at a later stage through an exchange reaction. princeton.edu The choice of strategy depends on the desired labeling pattern and the stability of the label under the reaction conditions.
Table 2: Strategies for Isotopic Labeling of this compound
| Isotope | Labeling Strategy | Potential Application | Reference |
|---|---|---|---|
| Deuterium (²H) | Use of deuterated starting materials (e.g., morpholine-d₈) or late-stage H-D exchange reactions. | Kinetic isotope effect studies to probe transition states of reactions. | princeton.eduisotope.com |
| Carbon-13 (¹³C) | Incorporation of ¹³C-labeled precursors for the dichlorophenyl ring or the morpholine moiety. | Tracing metabolic pathways and elucidating reaction mechanisms by tracking the position of the label. | x-chemrx.comnih.gov |
Chemical Reactivity and Transformation Mechanisms of 2 2,5 Dichlorophenyl Morpholine
Electrophilic Aromatic Substitution Reactions on the Dichlorophenyl Moiety
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. fiveable.me In the case of 2-(2,5-dichlorophenyl)morpholine, the dichlorophenyl ring is the site of such reactions. The two chlorine atoms are deactivating substituents, meaning they decrease the ring's reactivity towards electrophiles compared to benzene. libretexts.org This deactivation stems from the inductive electron-withdrawing effect of the halogens.
Despite the deactivation, EAS reactions can still occur, albeit under harsher conditions. The chlorine atoms are ortho-, para-directing, meaning incoming electrophiles will preferentially substitute at positions ortho and para to the chlorine atoms. libretexts.org However, the substitution pattern is also influenced by the morpholine (B109124) group and the steric hindrance it imposes.
The general mechanism for EAS involves two main steps:
Formation of a Sigma Complex: The aromatic ring acts as a nucleophile and attacks an electrophile (E+), disrupting the aromaticity and forming a resonance-stabilized carbocation intermediate known as a sigma complex. masterorganicchemistry.com This step is typically the rate-determining step. masterorganicchemistry.com
Rearomatization: A base removes a proton from the carbon atom bonded to the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. minia.edu.eg The active electrophile is the nitronium ion (NO2+). fiveable.me
Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst such as FeBr3 or AlCl3. minia.edu.eg
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst. youtube.com
The precise regioselectivity of these reactions on the this compound scaffold would be determined by the combined directing effects of the two chlorine atoms and the morpholinyl substituent, as well as steric factors.
Nucleophilic Reactivity of the Morpholine Nitrogen in this compound
The nitrogen atom within the morpholine ring of this compound possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity allows it to participate in a variety of reactions.
One common reaction is N-alkylation , where the nitrogen atom attacks an electrophilic carbon, such as in an alkyl halide, to form a quaternary ammonium (B1175870) salt. The mechanism involves the nucleophilic attack of the morpholine nitrogen on the carbon atom bearing a leaving group. researchgate.net
Another significant reaction is acylation , where the nitrogen reacts with acylating agents like acid chlorides or anhydrides. This reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom attacks the carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to form the N-acylated morpholine derivative and a leaving group. researchgate.net
The nucleophilicity of the morpholine nitrogen can be influenced by the electronic effects of the 2,5-dichlorophenyl substituent. The electron-withdrawing nature of the dichlorophenyl ring may slightly reduce the electron density on the nitrogen, thereby modulating its reactivity in comparison to unsubstituted morpholine.
Ring-Opening and Ring-Closing Reactions of Morpholine Derivatives
The morpholine ring, while generally stable, can undergo ring-opening reactions under specific conditions. These reactions often involve cleavage of the C-O or C-N bonds within the heterocyclic system. For instance, treatment with certain reagents can lead to the cleavage of the ether linkage.
Conversely, the synthesis of morpholine derivatives often relies on ring-closing (cyclization) reactions . A common strategy involves the intramolecular cyclization of a suitable precursor. For example, a molecule containing both an amino and a hydroxyl group separated by a two-carbon chain can undergo dehydration to form the morpholine ring. researchgate.net
Oxidation and Reduction Pathways of this compound
The this compound molecule presents several sites for oxidation and reduction reactions.
Oxidation: The morpholine ring is susceptible to oxidation. The nitrogen atom can be oxidized to an N-oxide. Furthermore, the carbon atoms adjacent to the nitrogen and oxygen can be oxidized. In biological systems, for example, the oxidation of morpholine has been shown to be catalyzed by cytochrome P450 enzymes. nih.gov This process can lead to ring cleavage. nih.gov For instance, the biodegradation of morpholine can proceed through the formation of 2-(2-aminoethoxy)acetate, indicating the cleavage of a C-N bond. nih.gov
Reduction: The dichlorophenyl ring can undergo reduction under specific conditions. Catalytic hydrogenation, for instance, could potentially lead to the dechlorination of the aromatic ring, replacing the chlorine atoms with hydrogen. However, this would require significant activation, as aryl chlorides are generally resistant to reduction.
Photochemical and Thermal Transformations of the this compound Structure
The response of this compound to light (photochemical reactions) and heat (thermal reactions) can lead to various transformations.
Photochemical Transformations: Aromatic halides, such as the dichlorophenyl group, can undergo photochemical reactions. Upon absorption of UV light, the carbon-chlorine bond can be excited, potentially leading to homolytic cleavage and the formation of radical intermediates. These radicals can then participate in a variety of subsequent reactions. While specific studies on the photochemistry of this compound are not readily available, the general principles of aryl halide photochemistry suggest that such pathways are plausible. Some heterocyclic systems can undergo light-triggered cycloisomerization reactions, which involve the formation and cleavage of chemical bonds. nih.gov
Advanced Spectroscopic and Structural Elucidation of 2 2,5 Dichlorophenyl Morpholine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the conformation and configuration of cyclic molecules like 2-(2,5-dichlorophenyl)morpholine. The morpholine (B109124) ring typically adopts a chair conformation, which can exist in two rapidly interconverting forms. The orientation of the bulky 2,5-dichlorophenyl substituent, whether axial or equatorial, profoundly influences the chemical shifts and coupling constants of the morpholine ring protons and carbons. nih.govresearchgate.net
In the case of 2-substituted morpholines, the substituent generally prefers an equatorial position to minimize steric strain. researchgate.net For this compound, this would place the dichlorophenyl group in the equatorial orientation.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the morpholine ring protons. The protons on the morpholine ring (at positions 3, 5, and 6) would exhibit complex splitting patterns due to geminal and vicinal couplings. The chemical shifts of the axial and equatorial protons at each position would be different. For instance, the proton at C2 (methine proton) would likely appear as a multiplet, with its chemical shift and coupling constants being indicative of its axial or equatorial orientation. The chemical shifts of the aromatic protons on the 2,5-dichlorophenyl ring would also provide structural information. pdx.eduucl.ac.uk
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the morpholine ring carbons (C2, C3, C5, C6) are sensitive to their stereochemical environment. nih.govchemicalbook.com The carbon atom bearing the dichlorophenyl group (C2) would be significantly shifted downfield due to the electronic effect of the substituent. The chemical shifts of the aromatic carbons would also be characteristic of the substitution pattern. du.edu
Conformational Dynamics: Variable temperature NMR studies can be employed to investigate the dynamics of the chair-chair interconversion of the morpholine ring. By lowering the temperature, it may be possible to "freeze out" the individual chair conformers and determine the energetic barrier to interconversion. Nuclear Overhauser Effect (NOE) experiments can provide through-space distance information between protons, which is invaluable for confirming the relative stereochemistry and preferred conformation of the molecule. nih.gov
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.0 - 7.5 | m |
| Morpholine-H2 | 4.0 - 4.5 | m |
| Morpholine-H3 (ax) | 2.5 - 3.0 | m |
| Morpholine-H3 (eq) | 3.5 - 4.0 | m |
| Morpholine-H5 (ax) | 2.5 - 3.0 | m |
| Morpholine-H5 (eq) | 3.5 - 4.0 | m |
| Morpholine-H6 (ax) | 3.5 - 4.0 | m |
| Morpholine-H6 (eq) | 4.0 - 4.5 | m |
| NH | 1.5 - 3.0 | br s |
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic-C (substituted) | 125 - 145 |
| Aromatic-C (unsubstituted) | 120 - 130 |
| Morpholine-C2 | 75 - 85 |
| Morpholine-C3 | 45 - 55 |
| Morpholine-C5 | 45 - 55 |
| Morpholine-C6 | 65 - 75 |
Mass Spectrometry for Fragmentation Pathways and Structural Characterization of Derivatives
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragment ions.
The molecular ion peak [M]⁺ would be observed, and its isotopic pattern would be characteristic of a compound containing two chlorine atoms (approximately a 9:6:1 ratio for [M]⁺, [M+2]⁺, and [M+4]⁺).
Predicted Fragmentation Pathways:
A primary fragmentation pathway for 2-phenylmorpholine (B1329631) derivatives involves the cleavage of the bond between the phenyl group and the morpholine ring, leading to the formation of a dichlorophenyl cation or a morpholine-containing fragment. Another common fragmentation is the loss of the entire morpholine ring or parts of it.
Key predicted fragment ions for this compound would include:
[M - Cl]⁺: Loss of a chlorine atom.
[M - C₄H₈NO]⁺: Loss of the morpholine ring, resulting in a dichlorobenzene radical cation.
[C₆H₃Cl₂]⁺: The dichlorophenyl cation.
Fragments arising from the cleavage of the morpholine ring itself.
Studying the mass spectra of derivatives of this compound can provide further structural confirmation. For instance, N-acylation or N-alkylation would lead to predictable shifts in the molecular ion and fragment ions containing the nitrogen atom. While specific experimental mass spectra for the title compound are not available in the provided search results, the fragmentation behavior of related chlorinated aromatic compounds and morpholine derivatives provides a strong basis for predicting its mass spectral characteristics.
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. A crystal structure of this compound would unambiguously establish the chair conformation of the morpholine ring and the equatorial or axial disposition of the dichlorophenyl substituent.
Furthermore, the crystal structure would reveal the nature of intermolecular interactions that govern the packing of molecules in the crystal lattice. These interactions can include:
Hydrogen Bonding: The morpholine NH group can act as a hydrogen bond donor, and the oxygen atom can act as a hydrogen bond acceptor.
Halogen Bonding: The chlorine atoms on the phenyl ring can participate in halogen bonding interactions with electronegative atoms.
π-π Stacking: The aromatic dichlorophenyl rings of adjacent molecules may engage in π-π stacking interactions.
Although a crystal structure for this compound itself has not been reported in the searched literature, a study on (2-((4-bromo-2,6-dichlorophenyl)amino)phenyl)(morpholino)methanone provides insights into the types of interactions that can be expected for related structures. researchgate.net In this analog, the morpholine ring is present, and the dichlorophenyl moiety, though attached differently, influences the crystal packing.
Table 3: Representative Crystallographic Data for a Related Dichlorophenyl Morpholine Derivative
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/c | researchgate.net |
| Key Intermolecular Interactions | N-H···O hydrogen bonds, C-H···π interactions | researchgate.net |
Vibrational Spectroscopy (IR, Raman) for Functional Group and Bond Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule.
IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present. chemicalbook.comresearchgate.net
N-H Stretch: A band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine. researchgate.net
C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches of the morpholine ring are expected below 3000 cm⁻¹. researchgate.net
C-O-C Stretch: A strong band in the 1150-1085 cm⁻¹ region is characteristic of the C-O-C ether linkage in the morpholine ring. researchgate.net
C-N Stretch: The C-N stretching vibration is expected in the 1250-1020 cm⁻¹ range.
C-Cl Stretch: The C-Cl stretching vibrations for the dichlorophenyl group would appear in the fingerprint region, typically between 800 and 600 cm⁻¹.
Aromatic C=C Stretches: Bands in the 1600-1450 cm⁻¹ region are indicative of the aromatic ring.
Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for observing non-polar bonds. The Raman spectrum of this compound would also show characteristic bands for the aromatic ring and the morpholine moiety. The symmetric vibrations of the molecule are often more intense in the Raman spectrum. Conformational studies of morpholine have been successfully carried out using Raman spectroscopy, indicating its sensitivity to the molecular geometry. researchgate.netscielo.org.mx
Table 4: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| N-H Stretch | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| C-O-C Stretch | 1085 - 1150 |
| C-Cl Stretch | 600 - 800 |
Chiroptical Methods (CD, ORD) for Absolute Configuration Assignment of Chiral this compound Analogs
Since this compound possesses a chiral center at the C2 position, it can exist as a pair of enantiomers. Chiroptical methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining the absolute configuration of these enantiomers. These techniques measure the differential absorption (CD) or rotation (ORD) of left and right circularly polarized light.
The synthesis of chiral 2-substituted morpholines is an active area of research, and various strategies have been developed to obtain enantiomerically pure compounds. rsc.org Once the enantiomers of this compound are separated, for instance by chiral chromatography, their absolute configuration can be assigned by comparing their experimental CD or ORD spectra with those predicted by quantum chemical calculations or with the spectra of related compounds of known absolute configuration. uni-regensburg.denih.gov
The Cotton effect observed in the CD spectrum, particularly the sign and wavelength of the maxima and minima, is highly sensitive to the stereochemistry of the molecule. The electronic transitions of the dichlorophenyl chromophore will be the primary contributors to the CD spectrum in the UV region. The spatial arrangement of this chromophore relative to the chiral morpholine ring will dictate the observed chiroptical properties. nih.gov
While no specific CD or ORD data for this compound is available in the searched literature, the principles of these techniques are well-established for assigning the absolute configuration of chiral molecules, including complex morpholine derivatives. rsc.orgnih.gov
Computational and Theoretical Investigations of 2 2,5 Dichlorophenyl Morpholine
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, which in turn dictates its structure and reactivity.
For 2-(2,5-Dichlorophenyl)morpholine, DFT calculations would typically begin with geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a wealth of electronic data can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability; a large gap suggests high stability, while a small gap indicates a molecule is more reactive.
Furthermore, DFT can generate molecular electrostatic potential (MEP) maps. These maps illustrate the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the morpholine (B109124) ring and the chlorine atoms, indicating their potential to act as hydrogen bond acceptors or engage in electrophilic interactions. Theoretical calculations applied to similar morpholinophenol compounds have been used to determine their optimized state and molecular orbitals. researchgate.netresearchgate.net
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | -6.8 eV | Indicates the energy of the outermost electrons; relates to the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy unoccupied orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.6 eV | A larger gap suggests higher chemical stability and lower reactivity. |
| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| Total Energy | -1350 Ha | The optimized total energy of the molecule in its ground state. |
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While quantum calculations provide a static picture of a molecule's ground state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule flexes, bends, and interacts with its environment.
An MD simulation of this compound would provide a detailed understanding of its conformational landscape. The morpholine ring can adopt various conformations, such as chair and boat forms, and the simulation would reveal the energetic favorability and transition rates between these states. Similarly, the rotational freedom around the single bond connecting the phenyl and morpholine rings would be explored, identifying the preferred orientations of the two moieties relative to each other. Such simulations have been used to investigate conformational changes in other complex systems. nih.govresearchgate.net
To understand solvation effects, MD simulations can be performed by placing the molecule in a box of explicit solvent molecules, such as water, methanol (B129727), or DMSO. nih.gov This allows for the analysis of how the solvent organizes around the solute and the formation and lifetime of intermolecular interactions, like hydrogen bonds between the solvent and the morpholine's heteroatoms. The results are crucial for predicting solubility and how the molecule will behave in a biological, aqueous environment.
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand to a specific protein target. gyanvihar.org This method is central to structure-based drug design, helping to identify potential biological targets and rationalize structure-activity relationships.
For this compound, the first step would be to identify a plausible protein target. Given the prevalence of morpholine-containing compounds in medicinal chemistry, potential targets could include protein kinases, proteases, or reductases. scispace.comnih.gov For instance, docking studies on other morpholine derivatives have explored their potential as inhibitors of the SARS-CoV-2 main protease. gyanvihar.org
The docking process involves generating multiple conformations of the ligand within the binding site of the rigid or flexible receptor. A scoring function then estimates the binding affinity for each pose, typically reported in kcal/mol. The best-scoring poses are analyzed to identify key intermolecular interactions, such as:
Hydrogen bonds: Potentially formed between the morpholine oxygen or nitrogen and amino acid residues in the binding pocket.
Hydrophobic interactions: Occurring between the dichlorophenyl ring and nonpolar residues.
Halogen bonds: The chlorine atoms on the phenyl ring could act as halogen bond donors, interacting with electron-rich atoms in the protein.
These predicted interactions provide a structural hypothesis for the molecule's mechanism of action, which can guide the design of more potent analogs.
Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Protein Kinase Target
| Parameter | Result | Details |
| Binding Affinity (Docking Score) | -8.2 kcal/mol | A strong negative value suggests favorable binding affinity. |
| Key Interacting Residues | Lys72, Leu75, Val80, Asp145 | Specific amino acids within the hypothetical kinase binding site. |
| Hydrogen Bonds | Morpholine Oxygen to Lys72 (backbone NH) | A critical anchor point for the ligand in the binding site. |
| Hydrophobic Interactions | Dichlorophenyl ring with Leu75 and Val80 | Van der Waals contacts in a hydrophobic pocket, contributing to binding stability. |
| Halogen Bond | Chlorine at position 2 with Asp145 (side chain oxygen) | A specific interaction that could enhance binding selectivity and affinity. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. By building a mathematical model, QSAR can predict the activity of new, untested compounds and provide mechanistic insights into which molecular features are crucial for activity.
To develop a QSAR model for analogs of this compound, a dataset of structurally related compounds with experimentally measured biological activity (e.g., IC₅₀ values) would be required. For each compound, a set of molecular descriptors is calculated. These can include 2D descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) or 3D descriptors derived from methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov
The QSAR model is then generated using statistical techniques like multiple linear regression or partial least squares. The predictive power of the model is validated using statistical metrics such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A robust model can then be used to:
Predict the activity of novel derivatives of this compound before synthesis.
Generate contour maps (in the case of 3D-QSAR) that visualize regions where modifying the structure (e.g., adding bulky groups, electron-withdrawing groups) is likely to increase or decrease biological activity. nih.gov
Table 3: Example Statistical Parameters for a Hypothetical 3D-QSAR Model
| Parameter | Value | Description |
| q² (Cross-validated) | 0.65 | Indicates good internal predictive ability of the model. |
| r² (Non-cross-validated) | 0.92 | Shows a strong correlation between predicted and observed activities for the training set. |
| Number of Components | 5 | The optimal number of principal components used to build the model. |
| Field Contributions | Steric: 45%, Electrostatic: 35%, Hydrophobic: 20% | Illustrates the relative importance of different molecular fields in determining biological activity. |
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Research Compound Design
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to avoid late-stage failures in drug development. nih.gov Numerous in silico models and software tools (e.g., SwissADME, ADMET Predictor™) are available to predict these properties from a molecule's structure, providing a rapid initial screen. nih.govscienceopen.com
For this compound, a computational ADME profile would evaluate several key parameters. Physicochemical properties like molecular weight, logP (a measure of lipophilicity), and topological polar surface area (TPSA) are calculated first, as they strongly influence ADME behavior.
Absorption: Models predict oral bioavailability and gastrointestinal (GI) absorption based on factors like solubility and permeability. The "BOILED-Egg" model, for example, intuitively predicts both GI absorption and blood-brain barrier (BBB) penetration. nih.gov
Distribution: Predictions include BBB permeation, which is crucial for CNS-targeting compounds, and plasma protein binding (PPB), which affects the free concentration of the drug.
Metabolism: A key prediction is whether the compound is likely to be a substrate or inhibitor of major Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4). Inhibition of these enzymes can lead to drug-drug interactions.
These predictions help researchers flag potential liabilities early and guide the design of compounds with more favorable pharmacokinetic profiles.
Table 4: Predicted In Silico ADME Profile for this compound
| ADME Parameter | Category | Predicted Outcome | Implication for Research Design |
| Molecular Weight | Physicochemical | 262.13 g/mol | Within the range for good oral bioavailability (Lipinski's Rule). |
| logP (Lipophilicity) | Physicochemical | 3.1 | Moderate lipophilicity, suggesting a balance between solubility and permeability. |
| TPSA (Polar Surface Area) | Physicochemical | 21.7 Ų | Low TPSA, suggesting good membrane permeability and potential for BBB penetration. |
| Water Solubility | Pharmacokinetics | Moderately soluble | May not require significant formulation efforts for in vitro assays. |
| GI Absorption | Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| BBB Permeation | Distribution | Yes | The compound is predicted to cross the blood-brain barrier. |
| CYP2D6 Inhibition | Metabolism | Inhibitor | Potential for drug-drug interactions with other drugs metabolized by CYP2D6. |
| Drug-Likeness | Medicinal Chemistry | Good | Adheres to multiple drug-likeness rules (e.g., Lipinski, Ghose). |
Structure Activity Relationship Sar Studies and Molecular Design Principles for 2 2,5 Dichlorophenyl Morpholine Analogs
Systematic Substituent Effects on the Dichlorophenyl Ring for Modulating Activity
The substitution pattern on the phenyl ring of 2-(substituted-phenyl)morpholine derivatives plays a crucial role in their biological activity. Studies have shown that the presence and position of substituents like chloro, nitro, and methoxy (B1213986) groups can significantly influence the compound's interaction with biological targets. For instance, the introduction of these substituents at the ortho position of the phenyl ring attached to the morpholine (B109124) has been linked to increased anti-inflammatory activity. sci-hub.se This suggests that the electronic and steric properties of these substituents are key determinants of the molecule's pharmacological profile.
The following table summarizes the observed effects of substituents on the phenyl ring in related morpholine and dichlorophenyl-containing structures:
| Substituent | Position on Phenyl Ring | Observed Effect on Activity | Reference |
| Chloro, Nitro, Methoxy | Ortho | Increased anti-inflammatory activity in morpholine derivatives. sci-hub.se | sci-hub.se |
| 2,4-Dichloro | N/A | Important for inhibitory activity in tetrahydroisoquinoline-based inhibitors. nih.gov | nih.gov |
| 3,4-Dichloro | N/A | Maintained pharmacological activity in piperidone analogues. nih.gov | nih.gov |
| 2,6-Dichloro | N/A | Contributed to the inhibitory profile of pyridopyrimidine derivatives. researchgate.net | researchgate.net |
Rational Modification of the Morpholine Ring and its Influence on Biological Interactions
The morpholine ring is a key structural feature that is frequently modified to enhance the biological activity and pharmacokinetic properties of drug candidates. nih.govnih.gov Its weak basicity and flexible conformation allow it to engage in various interactions with biological targets. nih.gov
One common modification involves the introduction of substituents on the morpholine ring itself. For example, in the development of mTOR kinase inhibitors, adding a methyl group at the 3-position or creating an ethylene (B1197577) bridge between positions 3 and 5 of the morpholine ring has been explored to improve selectivity and brain permeability. nih.gov The introduction of a bridged morpholine moiety can decrease lipophilicity by altering the molecule's conformation and increasing its polar surface area. nih.gov
In another example, the replacement of a piperidine (B6355638) ring with a morpholine ring in certain compounds led to a significant increase in their activity against monoamine oxidase B (MAO-B). nih.gov Molecular modeling studies revealed that the morpholine ring interacts favorably within the entrance cavity of the enzyme, properly orienting the rest of the molecule for optimal binding. nih.gov
Furthermore, the synthesis of enantiomerically pure cis-3,5-disubstituted morpholines highlights the importance of stereochemistry in the design of these analogs. e3s-conferences.org These specific stereoisomers can be challenging to produce but offer the potential for more precise targeting and improved efficacy. e3s-conferences.org The synthesis often involves multi-step procedures starting from enantiomerically pure amino alcohols. e3s-conferences.org
The following table illustrates the impact of morpholine ring modifications on biological activity:
| Modification | Rationale | Observed Outcome | Reference |
| Methyl group at C-3 | Enhance selectivity for mTOR kinase | Improved brain permeability and selectivity. nih.gov | nih.gov |
| Ethylene bridge between C-3 and C-5 | Increase polarity and reduce lipophilicity | Enhanced polar surface area, beneficial for CNS candidates. nih.gov | nih.gov |
| Replacement of piperidine with morpholine | Improve interaction with target enzyme | 100-fold enhancement of MAO-B inhibitory activity. nih.gov | nih.gov |
| cis-3,5-disubstitution | Achieve specific stereochemistry | Access to enantiopure compounds with potentially improved activity. e3s-conferences.org | e3s-conferences.org |
Bioisosteric Replacements within the 2-(2,5-Dichlorophenyl)morpholine Scaffold
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to improve a compound's potency, selectivity, and pharmacokinetic properties by substituting one functional group with another that has similar physical or chemical properties. nih.govresearchgate.net This approach, along with scaffold hopping, allows for the exploration of new chemical space while retaining the key biological activity of the parent molecule. nih.govresearchgate.net
The dichlorophenyl moiety also presents opportunities for bioisosteric replacement. The chlorine atoms could be replaced with other halogens like fluorine or bromine, or with small alkyl groups such as methyl or trifluoromethyl. These substitutions would modify the electronic and steric profile of the aromatic ring, potentially leading to altered binding affinities and selectivities.
While direct examples of bioisosteric replacements for the this compound scaffold are not extensively documented in the provided search results, the principles of bioisosterism are widely applied in drug design. For example, in the development of Aurora-B inhibitors, an acylureido moiety was successfully replaced with a malonamido or a pyridinoylamido group, demonstrating the utility of this approach in optimizing lead compounds. sigmaaldrich.com
The following table provides hypothetical examples of bioisosteric replacements for the this compound scaffold based on general medicinal chemistry principles:
| Original Moiety | Potential Bioisostere | Predicted Impact on Properties |
| Morpholine | Piperidine | Increased basicity, altered hydrogen bonding. |
| Morpholine | Thiomorpholine | Modified polarity and metabolic profile. researchgate.net |
| Dichlorophenyl | Difluorophenyl | Altered electronic distribution and potential for improved metabolic stability. |
| Dichlorophenyl | Dimethylphenyl | Increased lipophilicity and altered steric interactions. |
Stereochemical Implications in this compound-Based Research
Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. nih.govnih.gov This is due to the three-dimensional nature of biological targets, which often leads to stereospecific interactions. nih.gov For this compound, which possesses a chiral center at the C2 position of the morpholine ring, the spatial arrangement of the dichlorophenyl group is a critical determinant of its biological activity.
The synthesis of enantiomerically pure morpholine derivatives is a key focus in medicinal chemistry to elucidate the specific contributions of each enantiomer. e3s-conferences.org For instance, the synthesis of enantiopure cis-3,5-disubstituted morpholines has been developed to create specific stereoisomers that are otherwise difficult to access. e3s-conferences.org
Studies on other chiral compounds have demonstrated the profound impact of stereochemistry. For example, in a study of danicalipin A and its diastereomers, the configuration of the molecule was shown to significantly affect its membrane permeability and cytotoxicity. rsc.orgresearchgate.net While one diastereomer exhibited similar activity to the natural product, another, more flexible epimer, was inactive in terms of membrane permeabilization but showed increased toxicity. rsc.orgresearchgate.net
Similarly, research on nature-inspired 3-Br-acivicin isomers revealed that only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that the uptake of these compounds is mediated by a stereoselective transport system. nih.govnih.gov This highlights that stereochemistry can influence not only target binding but also the absorption and distribution of a drug. nih.gov
The following table summarizes the importance of stereochemistry in the biological activity of chiral compounds, providing a basis for understanding its potential impact on this compound analogs:
| Compound Class | Stereochemical Feature | Impact on Biological Activity | Reference |
| Morpholine Derivatives | Enantiopurity (e.g., cis-3,5-disubstitution) | Potential for more precise targeting and improved efficacy. e3s-conferences.org | e3s-conferences.org |
| Danicalipin A Diastereomers | Configuration at chiral centers | Significant differences in membrane permeability and cytotoxicity. rsc.orgresearchgate.net | rsc.orgresearchgate.net |
| 3-Br-Acivicin Isomers | (5S, αS) configuration | Essential for significant antiplasmodial activity, likely due to stereoselective uptake. nih.govnih.gov | nih.govnih.gov |
Design of Targeted Research Probes Based on this compound Structure
The development of chemical probes is essential for elucidating the biological mechanisms of action of bioactive compounds. olemiss.edu These probes are typically analogs of the parent compound that have been modified to include a reporter tag, such as a fluorescent label or a "click" handle, allowing for their detection and the identification of their cellular binding partners. ljmu.ac.uk
Based on the this compound scaffold, targeted research probes can be designed to investigate its molecular interactions. A common strategy involves introducing a linker arm to a position on the molecule that is not critical for its biological activity, to which a reporter group can be attached. For the this compound structure, potential modification sites could include the nitrogen of the morpholine ring or a less critical position on the dichlorophenyl ring, provided that SAR studies indicate tolerance for substitution at that position.
The choice of linker and reporter group is crucial. The linker should be of sufficient length and flexibility to avoid interfering with the binding of the probe to its target. mdpi.com The reporter group can be a fluorophore for imaging studies, a biotin (B1667282) tag for affinity purification of target proteins, or an alkyne or azide (B81097) group for "click" chemistry-based applications. ljmu.ac.uk
For example, in the design of probes for sulforaphane, a library of fluorinated analogs was synthesized to serve as reporters for 19F NMR studies. ljmu.ac.uk This allowed for the investigation of structure-activity relationships and the detection of the compounds at low concentrations. ljmu.ac.uk Similarly, fluorescence-labeled analogs of TAK-779 were developed as chemical probes to study its interaction with the CCR5 receptor. mdpi.com Although these probes did not bind to the intended target, they exhibited cell-penetrating properties, providing valuable information for the design of future probes. mdpi.com
The following table outlines key considerations in the design of research probes based on the this compound structure:
| Probe Design Element | Considerations | Examples from Literature | Reference |
| Attachment Point | Should not disrupt key binding interactions. Determined by SAR studies. | N-position of the morpholine or a non-critical position on the phenyl ring. | mdpi.com |
| Linker | Appropriate length and flexibility to minimize steric hindrance. | Hydrophobic alkyl linkers or more hydrophilic linkers like polyethylene (B3416737) glycol. mdpi.com | mdpi.com |
| Reporter Group | Choice depends on the intended application (imaging, proteomics, etc.). | Fluorophores (e.g., coumarin), biotin, alkyne/azide for click chemistry. ljmu.ac.ukmdpi.com | ljmu.ac.ukmdpi.com |
| Validation | The probe should retain the biological activity of the parent compound. | Comparison of the probe's activity with the parent compound in relevant assays. | ljmu.ac.uk |
Mechanistic Biochemical and Pharmacological Studies of 2 2,5 Dichlorophenyl Morpholine
Receptor Binding Affinities and Pharmacological Profiles (e.g., CB1 receptors, adenosine (B11128) receptors, sigma receptors)
Detailed receptor binding affinity studies specifically for 2-(2,5-dichlorophenyl)morpholine are not extensively available in the public domain. However, the broader class of dichlorophenyl-containing compounds has been investigated for their interaction with various receptor systems.
Sigma Receptors: Structurally related compounds, though not direct analogs, have shown significant affinity for sigma receptors. For instance, ligands containing a 3,4-dichlorophenyl moiety have been characterized as selective sigma-1 (σ₁) receptor ligands. One such compound, 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, demonstrated a high affinity for the σ₁ receptor with a Kᵢ value of 42 nM and was 36-fold more selective for σ₁ over σ₂ receptors. sigmaaldrich.com Other dichlorophenyl derivatives have also been identified as antagonists at sigma sites. Given the structural similarities, it is plausible that this compound could also interact with sigma receptors, but specific binding data is required for confirmation.
Cannabinoid (CB) Receptors: The cannabinoid receptor family, particularly CB1 and CB2, are common targets for novel psychoactive compounds. The CB1 receptor is primarily located in the central nervous system and is responsible for the main psychotropic effects of cannabinoids. While numerous dichlorophenyl-containing compounds have been synthesized and tested as CB1 receptor antagonists or inverse agonists, specific binding data for this compound is not present in the available literature. Studies on related pyrazole (B372694) derivatives with a 2,4-dichlorophenyl group have shown high affinity for the CB1 receptor.
Adenosine Receptors: Adenosine receptors are another important class of G protein-coupled receptors. While xanthine (B1682287) derivatives are the most well-known antagonists of these receptors, the pharmacological profile of this compound at these sites has not been documented in the reviewed literature.
Enzyme Inhibition Kinetics and Mechanism by this compound
Specific data on the enzyme inhibition kinetics and mechanism for this compound is not available in the reviewed scientific literature.
However, the study of enzyme kinetics is crucial for understanding how a compound might exert its effects. Different types of inhibition (competitive, noncompetitive, uncompetitive) produce distinct changes in kinetic parameters like Vₘₐₓ (maximum reaction rate) and Kₘ (Michaelis constant), which can be visualized using Michaelis-Menten or Lineweaver-Burk plots. For example, competitive inhibitors increase the apparent Kₘ without affecting Vₘₐₓ, while noncompetitive inhibitors decrease Vₘₐₓ without changing Kₘ.
Research on other dichlorophenyl-containing molecules has demonstrated enzyme inhibitory activity. For example, (3,5-dichlorophenyl)pyridine-based molecules have been shown to inhibit the enzyme furin through an induced-fit mechanism, characterized by slow off-rate binding kinetics. Similarly, certain N-(substituted phenyl)-(5-(3,4-dichlorobenzyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-ylthio)methylbenzamides have been identified as potent inhibitors of alkaline phosphatase. Another organophosphorus compound, O-hexyl-O-2,5-dichlorophenyl phosphoramidate, is known to be hydrolyzed by plasma enzymes, exhibiting complex, non-linear kinetics. These examples highlight the potential for dichlorophenyl compounds to act as enzyme inhibitors, though specific studies on this compound are needed.
Modulation of Cellular Signaling Pathways by this compound Analogs
While direct studies on this compound are limited, research on its analogs provides insight into potential mechanisms of action.
Sigma Receptor-Mediated Signaling: Analogs of this compound that bind to sigma receptors can modulate various downstream cellular pathways. The σ₁ receptor, in particular, is known to regulate central cholinergic function, dopamine (B1211576) release, and NMDA-type glutamate (B1630785) receptor activity. Ligand binding to the σ₁ receptor can influence the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key secondary messenger. This, in turn, can affect downstream pathways like the PI3K/Akt pathway, which is crucial for cell growth and proliferation.
PI3K/Akt Pathway: Several morpholino pyrimidine (B1678525) derivatives have been found to inhibit the kinase activity of PI3K, leading to antiproliferative effects in cancer cells. For example, the compound WJD008, a morpholino pyrimidine, was identified as an inhibitor of the PI3K p110α isoform. Given that this compound contains a morpholine (B109124) ring, a key structural feature of these inhibitors, it could potentially modulate similar signaling pathways.
Cannabinoid Receptor Signaling: Analogs that act on cannabinoid receptors modulate signaling through Gᵢ/ₒ proteins, leading to the inhibition of adenylyl cyclase and subsequent changes in intracellular cyclic AMP (cAMP) levels. This can also involve the modulation of potassium and calcium ion channels. Some cannabinoid receptor antagonists have been shown to antagonize the inhibition of electrically evoked contractions in mouse vas deferens, a functional effect mediated by cellular signaling changes.
Ligand-Protein Interaction Studies Using Biophysical Techniques
There is no specific information available from biophysical studies on the interaction between this compound and its potential protein targets.
Biophysical techniques are essential for characterizing the molecular details of ligand-protein binding. Methods like X-ray crystallography can reveal the precise three-dimensional structure of a ligand bound to its receptor, as has been done for adenosine A₂ₐ receptors and cannabinoid CB₁ receptors with their respective ligands. These structural studies can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand in the binding pocket.
Other techniques, such as surface plasmon resonance (SPR) and differential scanning fluorimetry (DSF), can provide data on the kinetics (on- and off-rates) and thermodynamics of binding. For instance, SPR was used to demonstrate the slow off-rate binding kinetics of dichlorophenylpyridine-based furin inhibitors, which correlated with structural rearrangements observed in X-ray structures. Molecular docking and dynamics simulations are computational biophysical methods that can predict binding modes and rationalize observed affinities, as shown for novel CB₁ receptor antagonists. Such studies would be necessary to understand the molecular basis of action for this compound.
In Vitro Studies of Cellular Mechanisms (excluding efficacy/toxicity)
Specific in vitro studies detailing the cellular mechanisms of this compound, excluding efficacy and toxicity, are not found in the available literature.
In vitro cellular assays are fundamental to elucidating the functional consequences of a compound's interaction with its molecular target. For example, [³⁵S]GTPγS binding assays are widely used to determine if a ligand acts as an agonist, antagonist, or inverse agonist at a G protein-coupled receptor. This assay measures the ligand's ability to stimulate or inhibit the binding of [³⁵S]GTPγS to G proteins upon receptor activation. Such assays have been used to characterize cannabidiol (B1668261) as a CB₂ receptor inverse agonist and to identify novel compounds as CB₁ receptor antagonists.
Other in vitro studies could involve measuring changes in second messenger levels (e.g., cAMP), ion channel activity, or the recruitment of cellular proteins like β-arrestin. For compounds targeting sigma receptors, cellular studies might investigate effects on intracellular calcium levels or the modulation of other neurotransmitter systems. To understand the cellular mechanisms of this compound, a similar battery of in vitro functional assays would need to be performed.
Advanced Analytical Methodologies for Research on 2 2,5 Dichlorophenyl Morpholine
Chromatographic Separation Techniques (HPLC, GC) for Purity and Isolation
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable tools for assessing the purity of and isolating compounds like 2-(2,5-dichlorophenyl)morpholine. These techniques separate components from a mixture based on their differential interactions with a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be adapted to a wide range of analytes. For a substituted morpholine (B109124) derivative, reversed-phase HPLC would likely be the method of choice. In this setup, a nonpolar stationary phase is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. By carefully selecting the column, mobile phase composition (e.g., acetonitrile-water or methanol-water mixtures, often with pH modifiers like formic acid or trifluoroacetic acid), and detector (e.g., UV-Vis), a high degree of separation and purity assessment can be achieved.
Gas Chromatography (GC) is particularly suited for volatile and thermally stable compounds. While the volatility of this compound would need to be experimentally determined, GC can offer high resolution and sensitivity. The choice of a capillary column with an appropriate stationary phase (e.g., a nonpolar polydimethylsiloxane (B3030410) or a more polar polyethylene (B3416737) glycol phase) is critical. For compounds with polar functional groups, such as the secondary amine in the morpholine ring, derivatization may be necessary to improve peak shape and thermal stability.
Table 1: Illustrative Chromatographic Conditions for Related Compounds
| Parameter | HPLC for Phenmetrazine Analogs | GC for Phenmetrazine Analogs |
| Column | C18 (Reversed-Phase) | Capillary column (e.g., DB-5ms) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Helium (Carrier Gas) |
| Detector | UV-Vis (e.g., at 254 nm) | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Temperature | Ambient or controlled column oven | Temperature programmed (e.g., 100°C to 280°C) |
Chiral Separation Techniques (e.g., SFC, HPLC) for Enantiomeric Purity
Many morpholine derivatives, including this compound, possess a chiral center, meaning they can exist as a pair of non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different biological activities, their separation and the determination of enantiomeric purity are crucial.
Chiral High-Performance Liquid Chromatography (HPLC) is a common method for enantiomeric separation. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for this purpose.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative for chiral separations. SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a polar co-solvent like methanol (B129727) or ethanol. SFC can offer faster separations and reduced solvent consumption compared to HPLC.
Hyphenated Techniques (LC-MS/MS, GC-MS) for Detection and Quantification in Complex Research Matrices
Hyphenated techniques, which couple a separation technique with a detection technique, are essential for the sensitive and selective detection and quantification of compounds in complex biological or environmental samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique. After separation by HPLC, the analyte is ionized (e.g., by electrospray ionization - ESI) and then fragmented in the mass spectrometer. By monitoring specific parent-to-daughter ion transitions (Selected Reaction Monitoring - SRM), it is possible to quantify the analyte with high precision, even at very low concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique. Following separation by GC, the analyte is ionized, typically by electron ionization (EI), and the resulting mass spectrum provides a molecular fingerprint that can be used for identification. For quantification, selected ion monitoring (SIM) can be employed to enhance sensitivity. For related compounds like morpholine, GC-MS has been successfully used for quantification following derivatization.
Electrochemical and Bioanalytical Methods for In Vitro Monitoring
Electrochemical methods can offer a rapid and sensitive means of detecting electroactive compounds. While the electrochemical properties of this compound would need to be investigated, cyclic voltammetry could be used to study its oxidation-reduction behavior and to develop an electroanalytical method for its detection.
Bioanalytical methods, such as enzyme-linked immunosorbent assays (ELISAs), could potentially be developed for the high-throughput screening of this compound in in vitro systems. This would require the generation of specific antibodies that recognize the compound, which could then be used in a competitive assay format.
Derivatization Strategies for Enhanced Analytical Detection in Research Settings
Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a particular analytical technique. This is often done to improve volatility, thermal stability, or detectability. research-solution.com
For GC analysis of compounds containing secondary amine groups, such as in the morpholine ring, derivatization is often employed to reduce peak tailing and improve chromatographic performance. Common derivatization strategies include:
Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) can create more volatile and electron-capturing derivatives, enhancing detection by electron capture detection (ECD) or mass spectrometry. The use of TFAA has been shown to dramatically improve the separation of phenmetrazine isomers. nih.gov
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can replace active hydrogens with a trimethylsilyl (B98337) (TMS) group, increasing volatility.
Alkylation: This can be used to protect certain active hydrogens. research-solution.com
For GC-MS analysis of the related compound phenmetrazine, a derivatization method using 2,2,2-trichloroethyl chloroformate has been developed, which improves chromatographic properties and aids in unambiguous identification through the resulting mass spectrum. jfda-online.com Similarly, for the parent compound morpholine, derivatization with sodium nitrite (B80452) under acidic conditions to form N-nitrosomorpholine allows for sensitive and stable detection by GC-MS. nih.govresearchgate.net
Table 2: Common Derivatization Reagents and Their Applications
| Derivatizing Reagent | Analyte Functional Group | Purpose |
| Trifluoroacetic anhydride (TFAA) | Amines, Alcohols | Increases volatility, improves peak shape, enhances MS detection |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amines, Alcohols, Carboxylic Acids | Increases volatility and thermal stability |
| 2,2,2-Trichloroethyl chloroformate | Amines | Improves chromatographic properties and provides characteristic mass spectrum |
| Sodium Nitrite (acidic) | Secondary Amines | Forms stable, volatile derivatives for GC-MS analysis |
Applications and Emerging Research Areas of 2 2,5 Dichlorophenyl Morpholine in Chemical Biology
2-(2,5-Dichlorophenyl)morpholine as a Chemical Probe for Target Identification and Validation
No published studies were found that describe the development or use of this compound as a chemical probe for identifying or validating biological targets. The methodologies for creating such probes, which often involve attaching reporter tags or photo-reactive groups, have not been applied to this specific compound in the available literature.
Integration into Proteolysis Targeting Chimeras (PROTACs) or other Modality Development
There is no evidence in the scientific literature of this compound being incorporated as a warhead or ligand in the development of PROTACs or other targeted protein degradation modalities.
Applications in Photopharmacology and Optogenetics Research
A search of research databases yields no articles or studies where this compound is utilized in the fields of photopharmacology or optogenetics.
Supramolecular Chemistry and Material Science Applications (non-commercial)
There are no non-commercial research publications detailing the application of this compound in the fields of supramolecular chemistry or material science.
Role in Exploring Novel Biological Pathways and Drug Discovery Leads
While the morpholine (B109124) scaffold is common in drug discovery, there are no specific studies that identify this compound as a lead compound or a tool for exploring novel biological pathways. Its role appears to be confined to that of a potential synthetic intermediate.
Future Research and Unaddressed Challenges for this compound
The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous therapeutic agents. nih.gov Within this class, this compound represents a specific analogue with potential for further investigation. While existing research has laid the groundwork for understanding substituted morpholines, significant opportunities and challenges remain in unlocking the full therapeutic potential of this particular compound. This article outlines key future research directions and unaddressed challenges specifically for this compound, focusing on novel synthetic methodologies, deeper mechanistic understanding, and the integration of advanced computational tools.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(2,5-Dichlorophenyl)morpholine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 2,5-dichlorophenylamine with ethylene oxide under basic conditions (e.g., NaOH) forms the morpholine ring via cyclization . Optimizing reaction temperature (60–80°C) and catalyst choice (e.g., phase-transfer catalysts) can improve yields by 15–20%. Characterization via <sup>1</sup>H/<sup>13</sup>C NMR and HPLC (≥95% purity) is critical for validation .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : <sup>1</sup>H NMR (δ 3.7–4.2 ppm for morpholine protons; δ 6.8–7.5 ppm for aromatic protons) .
- Mass Spectrometry : ESI-MS to confirm molecular weight (e.g., m/z 246.1 for [M+H]<sup>+</sup>) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, though co-crystallization with stabilizing agents (e.g., DMSO) may be required .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Start with in vitro assays:
- Antimicrobial Activity : Broth microdilution (MIC against S. aureus and E. coli; IC50 ~25–50 µM) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, IC50 ~10–30 µM) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,5-dichlorophenyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The 2,5-dichloro substitution enhances electrophilicity at the para position, enabling Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh3)4, K2CO3, DMF/H2O). Steric hindrance from ortho-Cl reduces coupling efficiency by ~30% compared to mono-chlorinated analogs. DFT calculations (B3LYP/6-31G*) can model charge distribution .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies (e.g., IC50 variability in anticancer assays) may arise from:
- Solubility Differences : Use DMSO stock solutions standardized to ≤0.1% v/v .
- Cell Line Variability : Validate across multiple lines (e.g., NCI-60 panel) .
- Metabolite Interference : LC-MS/MS to monitor stability in cell media .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding to adenosine receptors (e.g., A2AR, ΔG ~-9.5 kcal/mol) .
- QSAR Models : Train on datasets (n > 50 analogs) to correlate logP with membrane permeability (R<sup>2</sup> > 0.85) .
- MD Simulations : GROMACS for >100 ns trajectories to assess protein-ligand stability .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Chiral resolution via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
